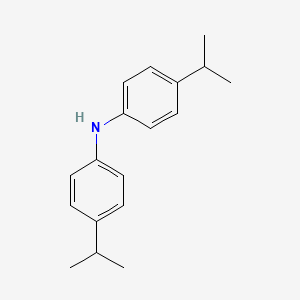

Bis(4-isopropylphenyl)amine

Übersicht

Beschreibung

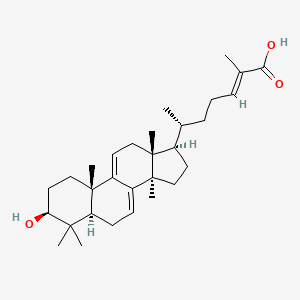

“Bis(4-isopropylphenyl)amine” is a chemical compound with the formula C18H23N . It has a molecular weight of 253.38 g/mol . It is used for research purposes and is not intended for human use.

Synthesis Analysis

The synthesis of “Bis(4-isopropylphenyl)amine” involves various chemical reactions. For instance, it can be synthesized by heating N,N-Di-(4-isopropylphenyl)amine N-Acetyl-N,N-di (4-isopropylphenyl)amine in 20% aqueous ethanol . The reaction is monitored by thin-layer chromatography. After 30 hours, the ethanolic solution is poured into distilled water, and the precipitate is filtered off, dissolved in dichloromethane, and dried with sodium sulphate .Molecular Structure Analysis

The molecular structure of “Bis(4-isopropylphenyl)amine” consists of 19 heavy atoms, 12 of which are aromatic heavy atoms . The molecule has 4 rotatable bonds, 0.0 H-bond acceptors, and 1.0 H-bond donors .Chemical Reactions Analysis

“Bis(4-isopropylphenyl)amine” undergoes various chemical reactions. For instance, it can react with tri-tert-butyl phosphine, sodium t-butanolate, and palladium diacetate in toluene at 100℃ under argon flow .Physical And Chemical Properties Analysis

“Bis(4-isopropylphenyl)amine” has a high gastrointestinal absorption and is not BBB permeant . It is a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor . Its Log Kp (skin permeation) is -3.78 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 3.51 . It is moderately soluble with a solubility of 0.00153 mg/ml or 0.00000605 mol/l .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology

Research has been conducted on the acute and chronic toxicity of Bisphenol A (BPA), a compound structurally related to Bis(4-isopropylphenyl)amine, focusing on its effects on aquatic invertebrates and plants. These studies help understand the environmental impact of such compounds, which are used in the production of plastics and resins. For example, Mihaich et al. (2009) conducted tests to assess the toxicity of BPA on various aquatic species, revealing data that aligns well with existing literature, suggesting potential environmental concerns related to similar compounds (Mihaich et al., 2009).

Catalysis and Chemical Reactions

Sharma et al. (2011) explored the use of ligands similar to Bis(4-isopropylphenyl)amine in catalytic processes, specifically in the activation of dioxygen by cobalt(II) complexes. These complexes demonstrated the ability to catalytically oxidize triphenylphosphine to triphenylphosphine oxide in the presence of O2, showcasing the potential for such compounds in catalysis and synthetic chemistry applications (Sharma et al., 2011).

Polymer Chemistry and Material Science

In the realm of materials science, compounds similar to Bis(4-isopropylphenyl)amine have been used in the synthesis of novel polymers with high thermal properties and good solubility in aprotic solvents. Li et al. (2007) synthesized bis(amine anhydride)s, which were then used to create polyimides exhibiting high glass transition temperatures and stability, indicating the utility of such compounds in the development of advanced materials with desirable thermal and solubility characteristics (Li et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-propan-2-yl-N-(4-propan-2-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMNRKCIPGSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563730 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-isopropylphenyl)amine | |

CAS RN |

63451-41-2 | |

| Record name | 4-(Propan-2-yl)-N-[4-(propan-2-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)

![Chloro[tri(p-tolyl)phosphine]gold(I)](/img/structure/B1590815.png)

![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)

![Furo[3,4-b]pyridin-5(7H)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B1590822.png)